molecular formula C13H12NNaO2S B1290567 Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate CAS No. 1015533-53-5

Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B1290567
CAS No.: 1015533-53-5
M. Wt: 269.3 g/mol
InChI Key: PWZAWWRYSYPFCI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to produce the thiazole ring. The final step involves the reaction of the thiazole derivative with sodium chloroacetate to yield the desired sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring plays a crucial role in this interaction due to its ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate can be compared with other thiazole-containing compounds such as:

  • Sodium [2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate
  • Sodium [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate
  • Sodium [2-(4-bromophenyl)-1,3-thiazol-4-yl]acetate

These compounds share similar structural features but differ in their substituents on the phenyl ring, which can significantly affect their chemical properties and biological activities. This compound is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S.Na/c1-2-9-3-5-10(6-4-9)13-14-11(8-17-13)7-12(15)16;/h3-6,8H,2,7H2,1H3,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZAWWRYSYPFCI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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